4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes a pyranone ring, an azetidine moiety, and a chlorinated methoxybenzoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.
Formation of the Pyranone Ring: The pyranone ring is formed through cyclization reactions involving suitable diketone precursors under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine and pyranone intermediates under conditions that promote the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Unique due to its specific combination of functional groups and structural features.
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyranone ring.
4-((1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-imine: Similar structure but with an imine group instead of the carbonyl group in the pyranone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-10-5-12(7-16(20)23-10)24-13-8-19(9-13)17(21)14-6-11(18)3-4-15(14)22-2/h3-7,13H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQKBRGTQHHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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